molecular formula C17H13F2NO5 B2987518 [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate CAS No. 876532-36-4

[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate

Cat. No.: B2987518
CAS No.: 876532-36-4
M. Wt: 349.29
InChI Key: LANQICZLFXCUJM-UHFFFAOYSA-N
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Description

[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate is an ester derivative featuring a 2,4-difluorobenzoate moiety linked to a 2-oxoethyl group substituted with a 4-methoxycarbonylanilino group. Its structure combines electron-withdrawing fluorine atoms on the benzoate ring and a methoxycarbonyl group on the anilino substituent, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO5/c1-24-16(22)10-2-5-12(6-3-10)20-15(21)9-25-17(23)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANQICZLFXCUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate are currently unknown. This compound is a unique chemical provided for early discovery researchers

Result of Action

The molecular and cellular effects of [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate’s action are currently unknown. Future studies will provide insights into these effects and contribute to our understanding of the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorine atoms on the benzoate ring enhance electron-withdrawing effects, stabilizing the ester linkage and possibly altering reactivity in nucleophilic environments . Pyridinyl () and furanyl () substituents in analogs demonstrate how heterocyclic groups can modulate electronic properties and intermolecular interactions.

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